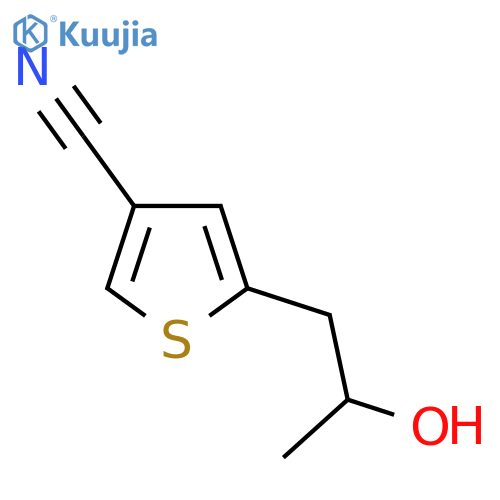

Cas no 2228674-33-5 (5-(2-hydroxypropyl)thiophene-3-carbonitrile)

2228674-33-5 structure

商品名:5-(2-hydroxypropyl)thiophene-3-carbonitrile

5-(2-hydroxypropyl)thiophene-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5-(2-hydroxypropyl)thiophene-3-carbonitrile

- EN300-1751533

- 2228674-33-5

-

- インチ: 1S/C8H9NOS/c1-6(10)2-8-3-7(4-9)5-11-8/h3,5-6,10H,2H2,1H3

- InChIKey: QUOKKYSCUWQPBY-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C#N)C=C1CC(C)O

計算された属性

- せいみつぶんしりょう: 167.04048508g/mol

- どういたいしつりょう: 167.04048508g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

5-(2-hydroxypropyl)thiophene-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1751533-0.5g |

5-(2-hydroxypropyl)thiophene-3-carbonitrile |

2228674-33-5 | 0.5g |

$1316.0 | 2023-09-20 | ||

| Enamine | EN300-1751533-2.5g |

5-(2-hydroxypropyl)thiophene-3-carbonitrile |

2228674-33-5 | 2.5g |

$2688.0 | 2023-09-20 | ||

| Enamine | EN300-1751533-0.05g |

5-(2-hydroxypropyl)thiophene-3-carbonitrile |

2228674-33-5 | 0.05g |

$1152.0 | 2023-09-20 | ||

| Enamine | EN300-1751533-5.0g |

5-(2-hydroxypropyl)thiophene-3-carbonitrile |

2228674-33-5 | 5g |

$3977.0 | 2023-06-03 | ||

| Enamine | EN300-1751533-1g |

5-(2-hydroxypropyl)thiophene-3-carbonitrile |

2228674-33-5 | 1g |

$1371.0 | 2023-09-20 | ||

| Enamine | EN300-1751533-10.0g |

5-(2-hydroxypropyl)thiophene-3-carbonitrile |

2228674-33-5 | 10g |

$5897.0 | 2023-06-03 | ||

| Enamine | EN300-1751533-0.25g |

5-(2-hydroxypropyl)thiophene-3-carbonitrile |

2228674-33-5 | 0.25g |

$1262.0 | 2023-09-20 | ||

| Enamine | EN300-1751533-5g |

5-(2-hydroxypropyl)thiophene-3-carbonitrile |

2228674-33-5 | 5g |

$3977.0 | 2023-09-20 | ||

| Enamine | EN300-1751533-1.0g |

5-(2-hydroxypropyl)thiophene-3-carbonitrile |

2228674-33-5 | 1g |

$1371.0 | 2023-06-03 | ||

| Enamine | EN300-1751533-0.1g |

5-(2-hydroxypropyl)thiophene-3-carbonitrile |

2228674-33-5 | 0.1g |

$1207.0 | 2023-09-20 |

5-(2-hydroxypropyl)thiophene-3-carbonitrile 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Louis Porte RSC Adv., 2014,4, 64506-64513

2228674-33-5 (5-(2-hydroxypropyl)thiophene-3-carbonitrile) 関連製品

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬